molecular formula C25H25IN2O3 B10905800 2-(4-butoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-butoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10905800
M. Wt: 528.4 g/mol
InChI Key: HDSSFIHAHJBJIU-UHFFFAOYSA-N
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Description

2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of butoxy, iodo, and methoxy substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 2-(4-BUTOXYPHENYL)-6-CHLORO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-HYDROXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Uniqueness

The uniqueness of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. For example, the butoxy group may enhance its lipophilicity, while the iodo group can be used for radiolabeling in imaging studies .

Properties

Molecular Formula

C25H25IN2O3

Molecular Weight

528.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25IN2O3/c1-3-4-14-31-20-11-8-17(9-12-20)24-27-23-13-10-18(26)15-22(23)25(29)28(24)19-6-5-7-21(16-19)30-2/h5-13,15-16,24,27H,3-4,14H2,1-2H3

InChI Key

HDSSFIHAHJBJIU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)OC

Origin of Product

United States

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